molecular formula C13H7F2N B090287 2-Fluoro-4-(4-fluorophenyl)benzonitrile CAS No. 1214332-40-7

2-Fluoro-4-(4-fluorophenyl)benzonitrile

Cat. No.: B090287
CAS No.: 1214332-40-7
M. Wt: 215.2 g/mol
InChI Key: AJEUFKVNYRMLPU-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-fluorophenyl)benzonitrile is a useful research compound. Its molecular formula is C13H7F2N and its molecular weight is 215.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-Fluoro-4-(4-fluorophenyl)benzonitrile is a compound with notable applications in the synthesis of pharmaceuticals and materials. Its derivatives and related compounds have been studied extensively for their chemical properties and potential applications.

  • Practical Synthesis of Derivatives : A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, has been developed. This method involves diazotization followed by coupling reactions, highlighting the utility of fluoro-substituted benzonitriles in complex synthesis processes (Qiu et al., 2009).

  • Influence on Fluorescence and Internal Conversion : The introduction of fluoro-substituents in benzonitriles affects fluorescence quantum yields and decay times in alkane solvents. This influence is attributed to the enhancement of radiationless deactivation processes, providing insights into the photophysical properties of fluoro-substituted benzonitriles (Druzhinin et al., 2001).

Applications in Material Science and Pharmacology

  • Pharmacological Intermediates : Fluoro-substituted benzonitriles serve as intermediates in the synthesis of various pharmacologically active compounds, such as bicalutamide, an antiandrogen medication used for the treatment of prostate cancer. The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile as an intermediate showcases the compound's relevance in medicinal chemistry (Zhang Tong-bin, 2012).

  • Material Synthesis : The compound and its derivatives find use in the development of materials with high performance and distinct thermal properties. For instance, fluoro-substituted phthalazinones have been investigated for their potential applications in engineering plastics and membrane materials, underscoring the versatility of these compounds in materials science (Xiao et al., 2003).

Properties

IUPAC Name

2-fluoro-4-(4-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEUFKVNYRMLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592955
Record name 3,4'-Difluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-40-7
Record name 3,4′-Difluoro[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214332-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4'-Difluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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